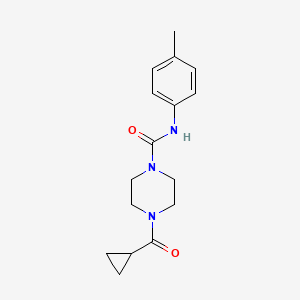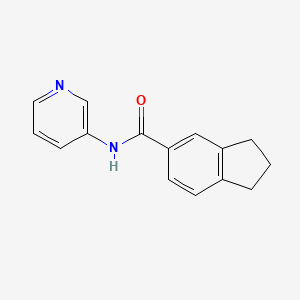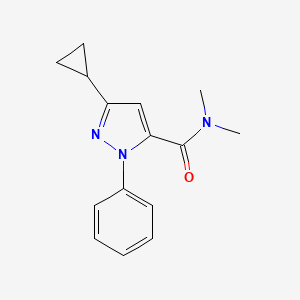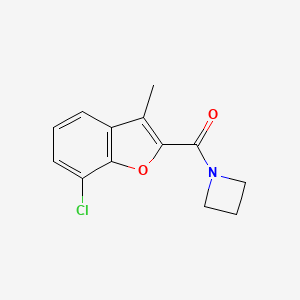
4-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide is a chemical compound with a molecular formula C17H21N3O2. It is also known as CPP or CPP-115. This compound has been studied extensively for its potential therapeutic uses in the treatment of various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
CPP-115 has been studied extensively for its potential therapeutic uses in the treatment of various neurological and psychiatric disorders. It has been shown to be a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, which can have a calming and anti-anxiety effect.
Mecanismo De Acción
CPP-115 works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which can have a calming and anti-anxiety effect. This mechanism of action is similar to that of other drugs used to treat anxiety and epilepsy, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase the levels of GABA in the brain, which can have a calming and anti-anxiety effect. It has also been shown to have anticonvulsant effects, making it a potential treatment for epilepsy. In addition, CPP-115 has been shown to increase the release of dopamine in the brain, which can have a positive effect on mood and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CPP-115 in lab experiments is its potency as a GABA aminotransferase inhibitor. This allows for smaller doses to be used, which can reduce the risk of side effects. However, one limitation of using CPP-115 is its potential for off-target effects. Because it interacts with multiple neurotransmitter systems in the brain, it can have unintended effects on behavior and physiology.
Direcciones Futuras
There are several future directions for research on CPP-115. One area of interest is its potential as a treatment for anxiety and other psychiatric disorders. Another area of interest is its potential as a treatment for epilepsy. Additionally, researchers are interested in exploring the potential of CPP-115 as a tool for studying the role of GABA in the brain. Finally, there is interest in developing more selective GABA aminotransferase inhibitors that can target specific subtypes of the enzyme, which could lead to more targeted and effective therapies.
Métodos De Síntesis
CPP-115 can be synthesized using a variety of methods. One common method involves the reaction of 4-methylbenzenamine with cyclopropanecarbonyl chloride to form 4-(cyclopropanecarbonyl)aniline. This intermediate can then be reacted with piperazine-1-carboxylic acid to form CPP-115. Another method involves the reaction of 4-methylbenzenamine with cyclopropanecarbonyl isocyanate to form N-(4-methylphenyl)cyclopropanecarboximidoyl chloride. This intermediate can then be reacted with piperazine to form CPP-115.
Propiedades
IUPAC Name |
4-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-12-2-6-14(7-3-12)17-16(21)19-10-8-18(9-11-19)15(20)13-4-5-13/h2-3,6-7,13H,4-5,8-11H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQNXNGNLYZFAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]-N-(4-piperidin-1-ylphenyl)acetamide](/img/structure/B7461977.png)
![N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7461990.png)
![4-[2-[2-(4-Methoxyphenyl)azepan-1-yl]-2-oxoethyl]-1,4-benzoxazin-3-one](/img/structure/B7461994.png)

![3'-[(2,5-Dimethylphenyl)methyl]spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7462010.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7462014.png)

![2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]-N-[(1-phenylcyclopropyl)methyl]acetamide](/img/structure/B7462036.png)


![N-tert-butyl-2-[[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]acetamide](/img/structure/B7462044.png)
![4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one](/img/structure/B7462055.png)